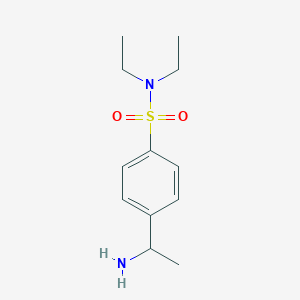

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

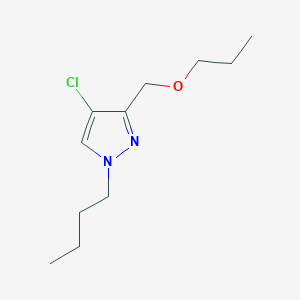

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antitumor, Antifungal, and Antibacterial Activities

Pyrazole derivatives, including structures similar to 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride, have been synthesized and characterized, showing significant biological activities. These activities include antitumor, antifungal, and antibacterial effects, confirming the potential of such compounds in medical research and pharmaceutical applications (Titi et al., 2020).

Synthesis and Characterization for Biological Studies

Various synthesis and characterization methods for pyrazole derivatives have been explored, highlighting the importance of these compounds in biological studies. These methods are crucial for understanding the structural properties and potential applications in medicinal chemistry (Uma et al., 2017).

Metal Complex Formation and Catalysis

Research indicates that pyrazole-based ligands can form metal complexes, which have applications in catalysis. This includes the formation of mononuclear complexes with potential applications in various chemical processes (Massoud et al., 2015).

Polymerization and Catalytic Applications

Pyrazolylamine ligands, closely related to this compound, have been used in the oligomerization and polymerization of ethylene. This demonstrates the compound's potential in industrial applications, particularly in polymer science (Obuah et al., 2014).

Drug Synthesis and Process Development

Compounds similar to this compound have been used in the synthesis of key intermediates for drug development, such as CCR5 antagonists. This highlights the compound's role in pharmaceutical process development (Hashimoto et al., 2002).

Copolymerization of CO2 and Cyclohexene Oxide

Research on pyrazolyl compounds has led to the development of catalysts for the copolymerization of CO2 and cyclohexene oxide, an important reaction in the field of sustainable chemistry (Matiwane et al., 2020).

Impact on Reductive Cyclization Processes

Studies on pyrazole derivatives have contributed to understanding the impact of intramolecular hydrogen bonding on reductive cyclization processes, essential for synthetic chemistry applications (Szlachcic et al., 2020).

作用機序

Target of Action

The primary targets of the compound “2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride” are currently unknown. The compound is a biochemical used in proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways

Pharmacokinetics

Its molecular weight is 125.17 , which may influence its absorption and distribution. The compound is a liquid at room temperature , which could impact its bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein synthesis or function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is room temperature , suggesting that extreme temperatures could affect its stability Other factors, such as pH or the presence of other chemicals, could also influence its action and efficacy

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "1-methyl-1H-pyrazole-4-carbaldehyde", "ethylamine", "reducing agent", "solvent" ], "Reaction": [ "Step 1: React 1-methyl-1H-pyrazole-4-carbaldehyde with excess ethylamine in a suitable solvent to form the imine intermediate.", "Step 2: Reduce the imine intermediate using a suitable reducing agent to yield 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine.", "Step 3: Treat the product with hydrochloric acid to obtain the dihydrochloride salt of the final product." ] } | |

CAS番号 |

1431962-30-9 |

分子式 |

C6H12ClN3 |

分子量 |

161.63 g/mol |

IUPAC名 |

2-(1-methylpyrazol-4-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H11N3.ClH/c1-9-5-6(2-3-7)4-8-9;/h4-5H,2-3,7H2,1H3;1H |

InChIキー |

KSKFGTLEQFHLGY-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=N1)CCN.Cl.Cl |

正規SMILES |

CN1C=C(C=N1)CCN.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B2422466.png)

![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2422467.png)

![3-chloro-5-(5-chlorofuran-2-yl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422472.png)

![2-Ethyl-5-((4-nitrophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422473.png)

![5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422474.png)

![3-[(2-Chloroethyl)amino]-1-phenylpropan-1-one hydrochloride](/img/structure/B2422477.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2422480.png)

![(2S,5R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)oxolane-2-carboxamide;hydrochloride](/img/structure/B2422485.png)